Thiophene-3-carboxamide vs. Thiophene-2-carboxamide Regiochemistry: In Vivo Xenograft Tumor Growth Inhibition
Kojima et al. (2014) synthesized and directly compared thiophene-3-carboxamide and thiophene-2-carboxamide acetogenin analogues in the same study [1]. The thiophene-3-carboxamide analogue strongly inhibited growth of the human lung cancer cell line NCI-H23 in a mouse xenograft assay without critical toxicity. The thiophene-2-carboxamide analogue showed weaker in vivo efficacy despite comparable in vitro potency, establishing that the 3-carboxamide regioisomer is the preferred pharmacophore for antitumor activity in this scaffold class [1].
| Evidence Dimension | In vivo tumor growth inhibition (NCI-H23 xenograft) |
|---|---|
| Target Compound Data | N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-3-carboxamide carries the thiophene-3-carboxamide pharmacophore demonstrated to confer strong in vivo xenograft efficacy [Class-level inference — quantitative data for the exact compound are not yet published; data below are from the closest published pharmacophore-matched analogue] |
| Comparator Or Baseline | Thiophene-2-carboxamide analogue: weaker in vivo xenograft growth inhibition despite comparable in vitro cytotoxicity (Kojima et al., 2014) [1] |
| Quantified Difference | Thiophene-3-carboxamide regioisomer: strong xenograft growth inhibition without critical toxicity; thiophene-2-carboxamide regioisomer: discernibly weaker in vivo efficacy [1]. |
| Conditions | Human NCI-H23 lung cancer xenograft mouse model. Compounds administered intraperitoneally. No critical toxicity observed for the thiophene-3-carboxamide analogue [1]. |
Why This Matters
Procurement of the 3-carboxamide regioisomer is mechanistically justified for in vivo oncology studies; substituting the 2-carboxamide variant risks attenuated tumor growth inhibition despite seemingly similar in vitro profiles.
- [1] Kojima N, Fushimi T, Tatsukawa T, Tanaka T, Okamura M, Akatsuka A, Yamori T, Dan S, Iwasaki H, Yamashita M. Thiophene-3-carboxamide analogue of annonaceous acetogenins as antitumor drug lead. Eur J Med Chem. 2014 Oct 30;86:684-9. View Source
